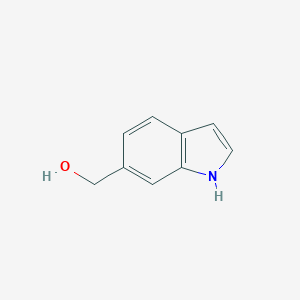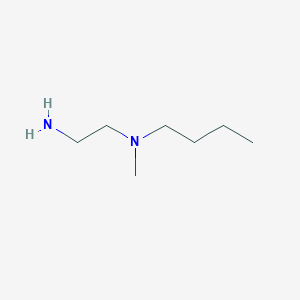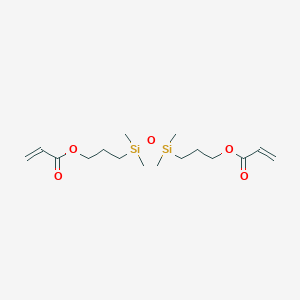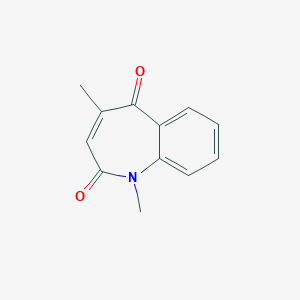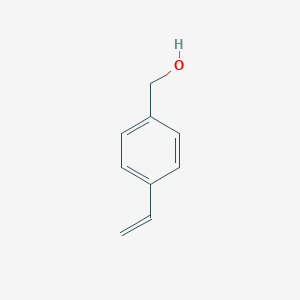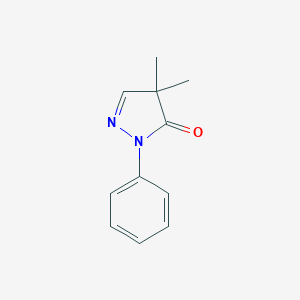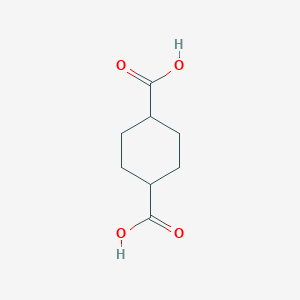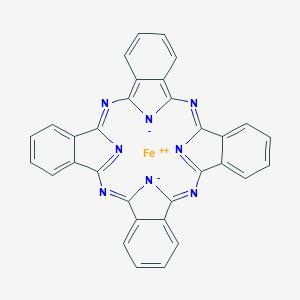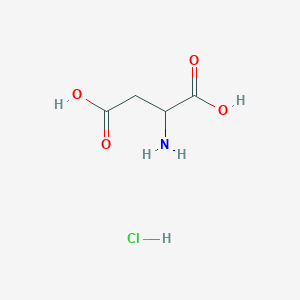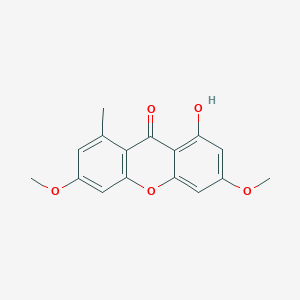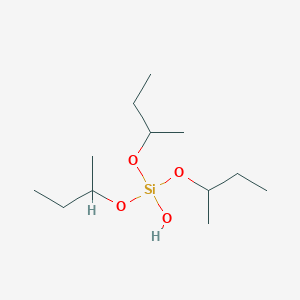
Silicic acid (H4SiO4), tris(1-methylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid (H4SiO4), tris(1-methylpropyl) ester, commonly known as TMSi, is a silicon-based compound that is widely used in scientific research. It is a colorless, odorless liquid that is highly reactive and can easily form a bond with other molecules. TMSi is used in various fields such as materials science, nanotechnology, and biochemistry, and has shown promising results in many applications.
作用机制
TMSi is a highly reactive compound that can easily form a bond with other molecules. It reacts with water to form silicic acid, which can then react with other molecules to form stable bonds. TMSi is also used as a crosslinking agent in polymer chemistry, where it reacts with polymer chains to form a crosslinked network.
生化和生理效应
TMSi has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in various biological and physiological studies, including the synthesis of silica nanoparticles for drug delivery and the fabrication of biosensors for detecting biomolecules.
实验室实验的优点和局限性
One of the main advantages of TMSi is its high reactivity, which allows it to form stable bonds with other molecules. It is also relatively easy to synthesize and is widely available. However, TMSi can be difficult to handle due to its reactivity, and care must be taken to ensure that it is stored and handled properly.
未来方向
There are several potential future directions for the use of TMSi in scientific research. One area of interest is the use of TMSi in the synthesis of new materials, such as silicon-based polymers and composites. Another potential application is the use of TMSi in the fabrication of new types of sensors and devices for biomedical and environmental monitoring. Additionally, TMSi may have potential applications in the field of energy storage, such as in the development of new types of batteries and supercapacitors.
合成方法
TMSi can be synthesized through several methods, including the reaction of silicon tetrachloride with isobutanol in the presence of a catalyst. The synthesis process involves the conversion of silicon tetrachloride to TMSi by reacting it with isobutanol. The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained.
科学研究应用
TMSi is widely used in scientific research for its ability to react with various molecules and form stable bonds. It is commonly used in the synthesis of silicon-based materials, such as silicon nanowires and silicon oxide nanoparticles. TMSi is also used in the fabrication of silicon-based devices, such as solar cells and microelectromechanical systems (MEMS).
属性
CAS 编号 |
18166-44-4 |
|---|---|
产品名称 |
Silicic acid (H4SiO4), tris(1-methylpropyl) ester |
分子式 |
C12H28O4Si |
分子量 |
264.43 g/mol |
IUPAC 名称 |
tri(butan-2-yloxy)-hydroxysilane |
InChI |
InChI=1S/C12H28O4Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
InChI 键 |
IPFHPMNECZXQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
规范 SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
其他 CAS 编号 |
18166-44-4 |
同义词 |
Silicic acid hydrogen tris(1-methylpropyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



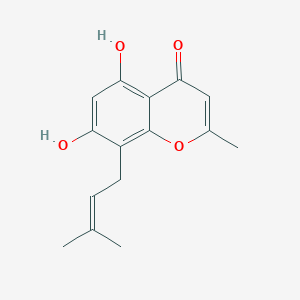
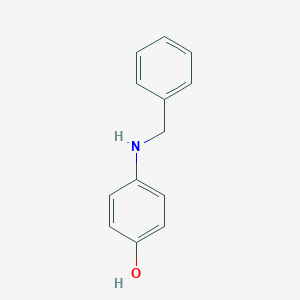
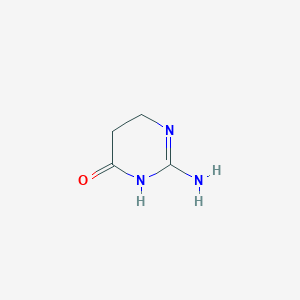
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
